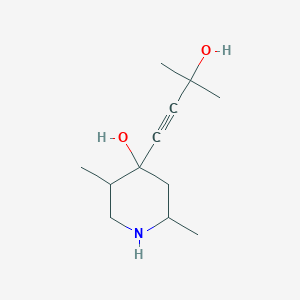
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoquinone, characterized by the presence of two ethoxy groups at the 2 and 6 positions on the cyclohexa-2,5-diene-1,4-dione ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione can be synthesized through the reaction of 1,4-benzenediol with ethanol under alkaline conditions. The reaction typically involves base catalysis, heating, and stirring to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis and electron transfer reactions.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Diethoxycyclohexa-2,5-diene-1,4-dione involves its ability to act as an electrophilic center due to the presence of keto groups. These groups attract nucleophilic species, leading to various addition reactions. The compound can also interact with molecular targets such as enzymes and proteins, influencing cellular pathways and inducing effects like apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains methyl groups instead of ethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Contains a phenyl group instead of ethoxy groups
Uniqueness
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific ethoxy substitutions, which influence its reactivity and applications. The ethoxy groups provide distinct electronic and steric properties, making it suitable for specific chemical reactions and industrial applications .
Propriétés
Numéro CAS |
25762-79-2 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O4/c1-3-13-8-5-7(11)6-9(10(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KEPINQKIQUMGNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)C=C(C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
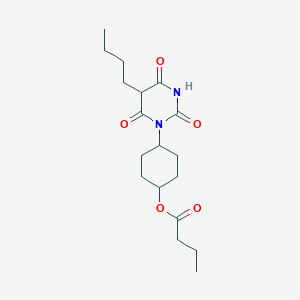
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
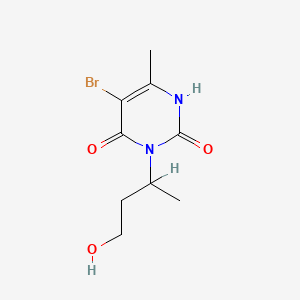
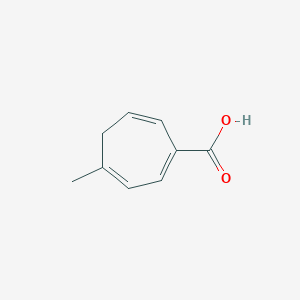

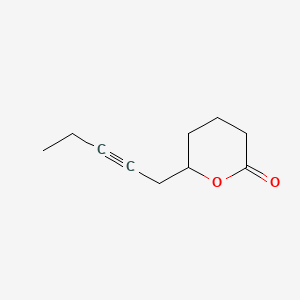

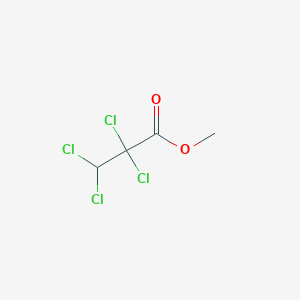
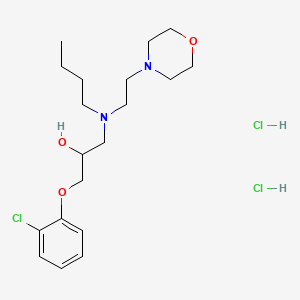
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)

